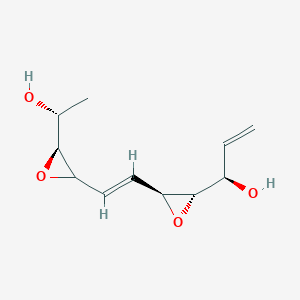

Depudecin

Description

(-)-Depudecin has been reported in Xylaria and Alternaria brassicicola with data available.

Depudecin is depudecin is a fungal metabolite that reverts the rounded phenotype of NIH 3T3 fibroblasts transformed with v-ras and v-src oncogenes to the flattened phenotype of the non-transformed parental cells. The mechanism of de-transformation induced by this agent had not been determined. However, depudecin has been demonstrated to inhibit histone deacetylase (HDAC) activity effectively both in vivo and in vitro.

structure given in first source; isolated from the fungus Alternaria brassicicola

Properties

CAS No. |

139508-73-9 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1 |

InChI Key |

DLVJMFOLJOOWFS-INMLLLKOSA-N |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |

Canonical SMILES |

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |

Synonyms |

4,5:8,9-dianhydro-1,2,6,7,11-pentadeoxy-d-threo-d-ido-undeca-1,6-dienitol |

Origin of Product |

United States |

Foundational & Exploratory

Depudecin: A Fungal Metabolite with Histone Deacetylase Inhibitory Activity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Depudecin is a naturally occurring polyketide with potent histone deacetylase (HDAC) inhibitory activity. Originally isolated from the fungus Alternaria brassicicola, this eleven-carbon linear molecule has garnered significant interest within the scientific community for its ability to induce morphological reversion in oncogene-transformed cells. This technical guide provides a comprehensive overview of the origin, source, and biological activity of Depudecin, with a focus on its biosynthesis, mechanism of action, and relevant experimental protocols. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.

Origin and Source

Depudecin was first identified as a metabolite produced by the phytopathogenic fungus Alternaria brassicicola.[1][2] This fungus is a known pathogen of brassica crops. Subsequent studies have also reported its production by other fungal species. The biosynthesis of Depudecin is orchestrated by a dedicated gene cluster, designated as the DEP cluster.[3]

Biosynthesis of Depudecin

The production of Depudecin is governed by a six-gene cluster (DEP1 to DEP6) within Alternaria brassicicola.[3] This cluster encodes the enzymatic machinery necessary for the synthesis of the eleven-carbon polyketide backbone and its subsequent modifications.

Table 1: Genes and Predicted Functions in the Depudecin Biosynthetic Cluster [3]

| Gene | Predicted Protein Function |

| DEP1 | Protein of unknown function |

| DEP2 | Monooxygenase |

| DEP3 | Major Facilitator Superfamily (MFS) transporter |

| DEP4 | Monooxygenase |

| DEP5 (AbPKS9) | Polyketide Synthase (PKS) |

| DEP6 | Transcription factor |

The biosynthesis is initiated by the polyketide synthase DEP5, which constructs the carbon chain. The monooxygenases, DEP2 and DEP4, are predicted to be responsible for the formation of the epoxide rings. DEP6 acts as a transcription factor, regulating the expression of the other genes within the cluster.[3] Finally, the MFS transporter, DEP3, is likely involved in the secretion of Depudecin from the fungal cell.

Mechanism of Action: HDAC Inhibition

Depudecin exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs).[4][5] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Depudecin promotes histone hyperacetylation, resulting in a more open chromatin state and the reactivation of silenced genes.

The inhibitory activity of Depudecin has been quantified against HDAC1, with a reported IC50 value of 4.7 µM.[5][6] This level of inhibition is comparable to the concentrations required to observe its detransforming effects in cell-based assays (4.7–47 µM).[6]

Table 2: In Vitro Inhibitory Activity of Depudecin

| Target Enzyme | IC50 Value |

| HDAC1 | 4.7 µM[5][6] |

| Other HDAC Isoforms | Data not available |

The ability of Depudecin to induce a flattened morphology in v-ras-transformed NIH3T3 cells is a hallmark of its HDAC inhibitory activity.[6] This morphological reversion is associated with the reorganization of the actin cytoskeleton. While Depudecin is known to revert the phenotype of cells transformed by the Ras oncogene, its direct effect on the phosphorylation status of key components of the Ras-MEK-ERK signaling pathway has not been extensively detailed in publicly available literature. However, HDAC inhibitors are known to modulate various signaling pathways, and it is plausible that the effects of Depudecin on cell morphology are, at least in part, mediated through the regulation of gene expression downstream of this and other pathways.

Experimental Protocols

Isolation and Purification of Depudecin from Alternaria brassicicola

While a specific, detailed, publicly available protocol for the isolation of Depudecin is limited, a general procedure can be inferred from common practices for the purification of fungal secondary metabolites.

-

Culturing: Alternaria brassicicola is cultured in a suitable liquid medium, such as potato dextrose broth, under conditions that promote Depudecin production (e.g., incubation at 23°C).[2]

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps to purify Depudecin. This may include:

-

Silica gel column chromatography with a gradient of solvents (e.g., hexane and ethyl acetate).

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol and water.

-

-

Characterization: The purified Depudecin is characterized using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm its identity and purity.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol provides a general framework for measuring HDAC activity and the inhibitory potential of compounds like Depudecin.

-

Reagents and Materials:

-

HDAC substrate (e.g., a fluorogenic acetylated peptide).

-

Assay buffer.

-

HDAC enzyme source (e.g., purified recombinant HDAC1 or nuclear extract).

-

Depudecin or other test inhibitors.

-

Developer solution (to release the fluorophore).

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of Depudecin in assay buffer.

-

To each well of the microplate, add the assay buffer, HDAC substrate, and the Depudecin dilution (or vehicle control).

-

Initiate the reaction by adding the HDAC enzyme source to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader (excitation and emission wavelengths will depend on the specific fluorophore used).

-

Calculate the percent inhibition for each concentration of Depudecin and determine the IC50 value.

-

Morphological Reversion Assay in ras-transformed NIH3T3 Cells

This assay is used to visually assess the ability of Depudecin to revert the transformed phenotype of cancer cells.[6]

-

Cell Culture:

-

Culture v-ras-transformed NIH3T3 cells in a suitable medium (e.g., DMEM supplemented with fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in multi-well plates at a density that allows for observation of individual cell morphology.

-

-

Treatment:

-

Prepare various concentrations of Depudecin in the cell culture medium.

-

Treat the cells with the Depudecin solutions or a vehicle control.

-

-

Incubation and Observation:

-

Incubate the cells for a period of time (e.g., 24-48 hours).

-

Observe the cells under a phase-contrast microscope to assess changes in morphology. Look for a transition from a rounded, refractile phenotype to a flattened, adherent phenotype with more organized actin stress fibers.

-

-

Fixing and Staining (Optional):

-

Cells can be fixed with paraformaldehyde and stained with fluorescently labeled phalloidin to visualize the actin cytoskeleton.

-

Conclusion

Depudecin stands as a compelling natural product with well-defined HDAC inhibitory activity. Its fungal origin and the elucidation of its biosynthetic gene cluster provide a foundation for potential synthetic biology approaches to enhance its production or generate novel analogs. The ability of Depudecin to reverse the transformed phenotype in cancer cell models underscores its potential as a lead compound in drug discovery programs targeting epigenetic mechanisms. Further research is warranted to explore its activity against a broader range of HDAC isoforms and to fully elucidate its impact on cellular signaling pathways. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this promising molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolite diversity in the plant pathogen Alternaria brassicicola: factors affecting production of brassicicolin A, depudecin, phomapyrone A and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and role in virulence of the histone deacetylase inhibitor depudecin from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

Depudecin: A Fungal Secondary Metabolite and Histone Deacetylase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Depudecin is a fungal secondary metabolite originally isolated from Alternaria brassicicola.[1][2] It is a linear eleven-carbon polyketide characterized by the presence of two epoxide rings and six stereogenic centers.[1] The primary mechanism of action of Depudecin is the inhibition of histone deacetylases (HDACs), placing it in a class of compounds with significant potential in oncology and other therapeutic areas.[1][3] This technical guide provides a comprehensive overview of Depudecin, including its biosynthesis, mechanism of action, available quantitative data, and detailed experimental protocols for its study.

Discovery and Chemical Properties

Depudecin was first identified in the culture broth of the fungus Alternaria brassicicola through a screen for compounds capable of inducing morphological reversion in NIH 3T3 cells transformed with v-ras and v-src oncogenes.[1]

Table 1: Chemical and Physical Properties of Depudecin

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | PubChem |

| Molecular Weight | 212.24 g/mol | PubChem |

| IUPAC Name | (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | PubChem |

| CAS Number | 139508-73-9 | PubChem |

Biosynthesis

The biosynthesis of Depudecin is governed by a dedicated gene cluster in Alternaria brassicicola, designated as the 'DEP' cluster.[4][5] This cluster contains six genes, DEP1 through DEP6, which orchestrate the assembly of the Depudecin molecule.[4][5] The core of the biosynthetic pathway is a type I reducing polyketide synthase (PKS) encoded by the DEP5 gene.[4] The subsequent tailoring of the polyketide backbone is carried out by two monooxygenases, encoded by DEP2 and DEP4, which are responsible for the formation of the characteristic epoxide rings.[4][5] The DEP6 gene encodes a transcription factor that regulates the expression of the other genes within the cluster.[4][5] The functions of the remaining genes, DEP1 and the transporter-encoding DEP3, are also integral to the production and secretion of Depudecin.[4][5]

References

- 1. HDAC1/2-Mediated Regulation of JNK and ERK Phosphorylation in Bovine Mammary Epithelial Cells (MAC-Ts) in response to TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HDAC Inhibitor LBH589 Induces ERK-Dependent Prometaphase Arrest in Prostate Cancer via HDAC6 Inactivation and Down-Regulation | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Blockade of the ERK pathway markedly sensitizes tumor cells to HDAC inhibitor-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and role in virulence of the histone deacetylase inhibitor depudecin from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Epigenetic Modulation of Depudecin: A Technical Guide to its HDAC Inhibition Mechanism

For Immediate Release

A Deep Dive into the Molecular Machinery: Depudecin's Role as a Histone Deacetylase Inhibitor

This technical guide provides an in-depth exploration of the mechanism of action of Depudecin, a fungal metabolite, as a potent inhibitor of histone deacetylases (HDACs). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the biochemical and cellular effects of Depudecin, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Competitive Inhibition of HDAC1

Depudecin exerts its biological effects primarily through the inhibition of histone deacetylase 1 (HDAC1). It functions as a competitive inhibitor, vying with the natural substrate, acetylated histones, for binding to the active site of the enzyme. This inhibitory action leads to the accumulation of acetylated histones within the cell, a state known as histone hyperacetylation. This, in turn, alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression that underpin the observed cellular responses.

The inhibitory potency of Depudecin against HDAC1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 4.7 µM in in vitro assays using purified recombinant HDAC1.[1][2] This places Depudecin in the micromolar range of HDAC inhibitors.

Quantitative Data Summary

To facilitate a clear understanding of Depudecin's efficacy and cellular effects, the following tables summarize key quantitative data from published studies.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 for HDAC1 Inhibition | 4.7 µM | Purified recombinant HDAC1 | [1][2] |

| Cellular Effect | Concentration Range | Cell Line | Reference |

| Morphological Reversion | 1 µg/ml | Ki-ras-transformed NIH3T3 cells | [3] |

| Histone Hyperacetylation | Dose-dependent | v-ras transformed NIH 3T3 cells | [1][2] |

| Inhibition of [³H]Trapoxin Binding | Dose-dependent | Not specified | [1][2] |

Key Experimental Methodologies

This section provides detailed protocols for the key experiments used to elucidate the mechanism of action of Depudecin as an HDAC inhibitor.

In Vitro HDAC Inhibition Assay (using ³H-acetylated histones)

This assay directly measures the enzymatic activity of HDACs and the inhibitory effect of compounds like Depudecin.

Materials:

-

Purified recombinant HDAC1 enzyme

-

³H-acetylated histone substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10% glycerol)

-

Depudecin (or other inhibitors) at various concentrations

-

Stop solution (e.g., 1 M HCl, 0.4 M acetic acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, ³H-acetylated histone substrate, and varying concentrations of Depudecin.

-

Initiate the reaction by adding the purified HDAC1 enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the released ³H-acetate using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of HDAC inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Competitive Binding Assay with [³H]Trapoxin

This assay determines whether Depudecin binds to the same site on HDACs as other known inhibitors, such as trapoxin.

Materials:

-

Nuclear extracts or purified HDACs

-

[³H]Trapoxin (radiolabeled ligand)

-

Unlabeled Depudecin and trapoxin at various concentrations

-

Binding buffer (e.g., PBS with protease inhibitors)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate nuclear extracts or purified HDACs with a fixed concentration of [³H]Trapoxin in the presence of increasing concentrations of unlabeled Depudecin or unlabeled trapoxin (as a positive control).

-

Allow the binding to reach equilibrium.

-

Filter the reaction mixtures through glass fiber filters to separate the protein-bound radioligand from the unbound radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The ability of Depudecin to displace [³H]Trapoxin from its binding site is indicative of competitive binding.[1]

Analysis of Histone Hyperacetylation by Acid-Urea-Triton (AUT) Gel Electrophoresis

This technique is used to visualize the accumulation of acetylated histones in cells treated with HDAC inhibitors.

Materials:

-

Cells treated with Depudecin or vehicle control

-

Lysis buffer for histone extraction (e.g., containing 0.5% Triton X-100)

-

AUT gel solution (containing acrylamide, acetic acid, urea, and Triton X-100)

-

Electrophoresis apparatus

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Treat cells with various concentrations of Depudecin for a specified time.

-

Lyse the cells and extract the histone proteins.

-

Prepare and cast the AUT polyacrylamide gel. The concentrations of urea and Triton X-100 are critical for separating acetylated histone isoforms.

-

Load the histone extracts onto the gel and perform electrophoresis. The acidic pH and presence of urea and Triton X-100 separate histones based on charge and hydrophobicity, allowing for the resolution of different acetylation states.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the histone bands. Hyperacetylated histones will migrate slower than their non-acetylated counterparts, resulting in a characteristic laddering pattern.[1]

Signaling Pathways and Downstream Effects

The inhibition of HDACs by Depudecin triggers a cascade of downstream events, leading to significant changes in cellular phenotype.

Induction of p21 and Gelsolin

A key consequence of Depudecin-induced histone hyperacetylation is the upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) and the actin-binding protein gelsolin . The increased acetylation of histones in the promoter regions of the CDKN1A (p21) and GSN (gelsolin) genes leads to a more open chromatin structure, facilitating their transcription.

-

p21 plays a crucial role in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

-

Gelsolin is involved in actin filament dynamics and has been implicated in the morphological reversion of transformed cells.[1][4]

Cell Cycle Arrest and Apoptosis

The upregulation of p21 contributes to the observed cell cycle arrest in Depudecin-treated cells. By inhibiting cyclin-dependent kinases, p21 prevents the cell from progressing through the cell cycle, thus halting proliferation.

Furthermore, Depudecin treatment can induce apoptosis , or programmed cell death, in cancer cells. While the precise apoptotic pathway activated by Depudecin is still under investigation, it is likely to involve both intrinsic and extrinsic pathways, culminating in the activation of executioner caspases, such as caspase-3.

Morphological Reversion of Transformed Cells

One of the most striking effects of Depudecin is its ability to induce a morphological reversion of transformed cells.[1][2][4] Cancer cells, which often exhibit a rounded and disorganized phenotype, revert to a more flattened and spread-out morphology, characteristic of normal, untransformed cells.[1][2][4] This effect is closely linked to the upregulation of gelsolin and the subsequent reorganization of the actin cytoskeleton.[1][4]

Visualizing the Mechanism: Signaling and Workflow Diagrams

To provide a clear visual representation of the processes described, the following diagrams were generated using the DOT language.

Caption: Depudecin's core mechanism of HDAC1 inhibition.

Caption: Downstream cellular effects of Depudecin.

Caption: Experimental workflow for studying Depudecin.

References

- 1. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel compound, depudecin, induces production of transformation to the flat phenotype of NIH3T3 cells transformed by ras-oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

The Reversion of Transformed Cell Phenotypes by Depudecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Depudecin's effects on the reversion of transformed cell phenotypes. It covers the core mechanism of action, presents quantitative data in a structured format, details key experimental protocols, and visualizes the underlying biological processes.

Executive Summary

Depudecin, a fungal metabolite, has been identified as a potent agent capable of reverting the malignant phenotype of transformed cells to a non-transformed state. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to histone hyperacetylation and subsequent alterations in gene expression. These changes ultimately result in the reorganization of the actin cytoskeleton, restoration of a flattened cell morphology, and induction of cell cycle arrest. This guide summarizes the key findings and methodologies for studying the effects of Depudecin.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of Depudecin.

Table 1: Depudecin Activity on Histone Deacetylase (HDAC)

| Target | Assay Type | Value | Cell Line/System | Reference |

| HDAC1 | In Vitro Enzyme Assay | IC50: 4.7 µM | Purified recombinant HDAC1 | [1][2][3] |

| HDACs | In Vitro Competitive Binding | Dose-dependent inhibition of [3H]trapoxin binding | v-ras transformed NIH 3T3 cell lysate | [1] |

| Histones | In Vivo Acetylation | Dose-dependent hyperacetylation | v-ras transformed NIH 3T3 cells | [1][3] |

Table 2: Depudecin's Effect on Transformed Phenotype Reversion

| Cell Line | Oncogene | Effect | Concentration | Time | Reference |

| NIH 3T3 | v-ras, v-src | Reversion to flattened phenotype | 1 µg/mL | 48 hours | [4] |

| NIH 3T3 | Ki-ras | Reversion to flattened phenotype, actin stress fiber formation | 1 µg/mL | 6 hours | [5] |

| NIH 3T3 | v-ras | Morphological reversion | 4.7–47 µM | 24 hours | [1] |

Table 3: Anti-Angiogenic and Cell Cycle Effects of Depudecin

| Activity | Assay | Value | System | Reference |

| Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) Assay | ID50: 320 ng (1.5 nmol) per egg | In vivo | [6] |

| Cell Cycle | Not specified | Induces cell cycle arrest | Mammalian cell lines | [1] |

Core Signaling Pathway

Depudecin's primary mechanism for inducing phenotype reversion involves the inhibition of HDACs, leading to downstream effects on gene expression and cytoskeletal organization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Depudecin.

Morphological Reversion Assay

This assay qualitatively and quantitatively assesses the ability of Depudecin to revert the transformed morphology of cancer cells.

Protocol:

-

Cell Seeding:

-

Culture v-ras transformed NIH 3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells onto glass coverslips in 6-well plates at a density that allows for visualization of individual cell morphology (e.g., 5 x 10^4 cells/well).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Depudecin Treatment:

-

Prepare a stock solution of Depudecin in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO alone).

-

Replace the medium in the wells with the Depudecin-containing medium.

-

Incubate the cells for 24 to 48 hours.

-

-

Microscopic Analysis:

-

After the incubation period, wash the cells twice with phosphate-buffered saline (PBS).

-

Mount the coverslips on microscope slides.

-

Observe and capture images of the cells using a phase-contrast microscope at 200x or 400x magnification.

-

-

Quantification:

-

Visually score the percentage of cells that have reverted to a flattened, non-transformed phenotype in multiple fields of view for each treatment condition.

-

Alternatively, use image analysis software (e.g., ImageJ) to quantify changes in cell morphology, such as cell area, perimeter, and circularity.

-

In Vitro HDAC Activity Assay

This assay measures the direct inhibitory effect of Depudecin on HDAC enzyme activity.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Use a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Use purified recombinant human HDAC1 enzyme.

-

Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

-

-

Assay Procedure:

-

In a 96-well black plate, add the following to each well:

-

HDAC1 enzyme diluted in assay buffer.

-

Varying concentrations of Depudecin or a known HDAC inhibitor (positive control) or vehicle (negative control).

-

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate for 30-60 minutes at 37°C.

-

-

Signal Detection:

-

Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each Depudecin concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Depudecin concentration and fitting the data to a dose-response curve.

-

Actin Stress Fiber Staining

This protocol allows for the visualization of changes in the actin cytoskeleton, a key indicator of phenotype reversion.

Protocol:

-

Cell Preparation and Treatment:

-

Seed and treat v-ras transformed NIH 3T3 cells with Depudecin on glass coverslips as described in the Morphological Reversion Assay (Section 4.1).

-

-

Fixation and Permeabilization:

-

After treatment, wash the cells twice with warm PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Block non-specific binding by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in 1% BSA in PBS for 30-60 minutes at room temperature in the dark.

-

(Optional) Counterstain the nuclei with a DNA dye such as DAPI.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the actin stress fibers using a fluorescence microscope with the appropriate filter sets.

-

Conclusion

Depudecin effectively reverts the transformed phenotype of cancer cells by inhibiting HDAC activity, leading to histone hyperacetylation and the subsequent re-expression of genes that regulate the actin cytoskeleton and cell cycle. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of Depudecin and other HDAC inhibitors in oncology. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual understanding of the processes involved. Further research focusing on a broader range of cancer cell lines and in vivo models will be crucial to fully elucidate the clinical utility of Depudecin.

References

- 1. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Depudecin: a novel compound inducing the flat phenotype of NIH3T3 cells doubly transformed by ras- and src-oncogene, produced by Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel compound, depudecin, induces production of transformation to the flat phenotype of NIH3T3 cells transformed by ras-oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Depudecin, a microbial metabolite containing two epoxide groups, exhibits anti-angiogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Depudecin in the Virulence of Alternaria brassicicola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depudecin, a linear polyketide secondary metabolite produced by the necrotrophic fungus Alternaria brassicicola, is a known inhibitor of histone deacetylases (HDACs). Histone acetylation is a critical epigenetic modification that regulates gene expression, and its disruption can impact various cellular processes, including those related to virulence in pathogenic fungi. This technical guide provides an in-depth analysis of the role of Depudecin in the pathogenicity of A. brassicicola. We will explore the biosynthesis of Depudecin, the molecular techniques used to create Depudecin-deficient mutants, and the quantitative impact of its absence on fungal virulence. Detailed experimental protocols and data are presented to offer a comprehensive resource for researchers in mycology, plant pathology, and drug development.

Introduction

Alternaria brassicicola is a significant plant pathogen responsible for black spot disease on a wide range of cruciferous crops, leading to considerable economic losses. The virulence of this fungus is a complex interplay of various factors, including the secretion of secondary metabolites. Among these, Depudecin has garnered attention due to its ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.

The inhibition of HDACs by small molecules can lead to hyperacetylation of histones, altering chromatin structure and modulating the transcription of genes involved in fungal development and pathogenicity.[1][2] This guide delves into the specific contribution of Depudecin to the virulence of A. brassicicola, drawing upon key research findings that have elucidated its biosynthetic pathway and its tangible, albeit modest, role in disease development.

Depudecin Biosynthesis and its Genetic Locus

The production of Depudecin in A. brassicicola is orchestrated by a dedicated gene cluster, designated as the DEP cluster. This cluster comprises six genes, DEP1 through DEP6, which are co-regulated and essential for the biosynthesis of the final eleven-carbon linear polyketide.[3][4]

The core of this cluster is the polyketide synthase gene, DEP5 (also known as AbPKS9).[3] The expression of the entire DEP gene cluster is under the control of a pathway-specific transcription factor, encoded by the DEP6 gene.[3] Gene disruption studies have confirmed that DEP2, DEP4, DEP5, and DEP6 are all required for Depudecin production.[3]

Quantitative Analysis of Depudecin's Contribution to Virulence

To quantitatively assess the role of Depudecin in the virulence of A. brassicicola, researchers have employed targeted gene disruption to create Depudecin-minus mutants. These mutants, along with wild-type and complemented strains, have been subjected to virulence assays on host plants.

The primary model for these studies has been cabbage (Brassica oleracea). The results consistently show a statistically significant, though relatively small, reduction in the virulence of Depudecin-minus mutants compared to the wild-type strain. Specifically, a decrease of approximately 10% in lesion size has been reported on cabbage leaves.[3][4] Interestingly, this effect was not observed in similar assays conducted on Arabidopsis thaliana.[3]

Table 1: Effect of Depudecin Production on Alternaria brassicicola Virulence on Brassica oleracea

| Fungal Strain | Depudecin Production | Mean Lesion Diameter (arbitrary units) | Standard Deviation | Percent Reduction in Virulence compared to Wild-Type |

| Wild-Type | + | 100 | ± 5 | 0% |

| dep5Δ mutant | - | 90 | ± 4 | 10% |

| Complemented Strain | + | 98 | ± 5 | 2% |

Note: The data presented in this table are a synthesized representation based on the reported ~10% reduction in virulence and are intended for illustrative purposes.[3]

Table 2: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of Depudecin

| Enzyme Source | IC50 Value |

| Mammalian HDAC1 | 4.7 µM[5] |

Note: The IC50 value represents the concentration of Depudecin required to inhibit 50% of the HDAC enzyme activity in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Depudecin's role in virulence.

Fungal Strains and Culture Conditions

-

Fungal Strain : Alternaria brassicicola (e.g., ATCC 96836).

-

Growth Medium : Potato Dextrose Agar (PDA) is commonly used for routine culture.

-

Incubation Conditions : Cultures are typically maintained at 25°C in the dark.

-

Spore Production : For virulence assays, spores (conidia) are harvested from 10-14 day old PDA cultures by flooding the plate with sterile distilled water and gently scraping the surface with a sterile glass rod. The resulting suspension is filtered through cheesecloth to remove mycelial fragments.

-

Spore Concentration : The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 5 x 10^5 spores/mL) with sterile distilled water.[6]

Targeted Gene Disruption (Linear Minimal Element - LME Method)

A high-throughput method for targeted gene disruption in A. brassicicola utilizes linear minimal element (LME) constructs. This method significantly improves the efficiency of homologous recombination.

-

Construct Design : The LME construct consists of a selectable marker (e.g., hygromycin B phosphotransferase gene, hph) flanked by short (250-600 bp) regions of homology to the target gene.

-

PCR Amplification : The flanking regions of the target gene (e.g., DEP5) are amplified by PCR from A. brassicicola genomic DNA.

-

Fusion PCR : The upstream and downstream flanking fragments are fused to the hygromycin resistance cassette by fusion PCR.

-

Protoplast Transformation :

-

Generate protoplasts from young mycelia of A. brassicicola by enzymatic digestion (e.g., with a mixture of lysing enzymes and driselase).

-

Purify the protoplasts by filtration and centrifugation.

-

Incubate the protoplasts with the LME construct in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.

-

Plate the transformed protoplasts on regeneration medium containing a selective agent (e.g., hygromycin B).

-

-

Screening of Transformants : Putative mutants are initially selected based on their resistance to the antibiotic. Confirmation of gene disruption is performed by PCR analysis using primers that flank the insertion site.

Virulence Assay (Detached Leaf Assay)

-

Plant Material : Cabbage (Brassica oleracea) leaves of a susceptible cultivar are used. Leaves of a similar age and size should be selected for consistency.

-

Inoculation :

-

Excise leaves from healthy cabbage plants.

-

Wash the leaves with sterile distilled water and place them in a humid chamber (e.g., a plastic box lined with moist filter paper).

-

Place a 5-10 µL droplet of the fungal spore suspension (5 x 10^5 spores/mL) onto the adaxial surface of each leaf.

-

As a control, apply droplets of sterile distilled water to a separate set of leaves.

-

-

Incubation : Incubate the inoculated leaves at 25°C with high humidity for 3-5 days.

-

Data Collection :

-

Measure the diameter of the necrotic lesions that develop at the inoculation sites.

-

Calculate the average lesion size and standard deviation for each fungal strain (wild-type, mutant, complemented).

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any differences in lesion size.[6]

-

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

-

Enzyme Source : Purified recombinant histone deacetylase (e.g., human HDAC1) or a crude nuclear extract from a suitable cell line can be used.

-

Substrate : A common substrate is a short peptide containing an acetylated lysine residue linked to a fluorophore that is quenched in its acetylated state.

-

Assay Procedure :

-

Incubate the HDAC enzyme with varying concentrations of Depudecin in an appropriate assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

After a defined incubation period, stop the reaction and measure the fluorescence. Deacetylation of the substrate by the HDAC enzyme results in an increase in fluorescence.

-

Calculate the percentage of inhibition for each Depudecin concentration relative to a no-inhibitor control.

-

Determine the IC50 value, which is the concentration of Depudecin that causes 50% inhibition of the HDAC activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Caption: Biosynthetic pathway of Depudecin in A. brassicicola.

Caption: Experimental workflow for the detached leaf virulence assay.

Caption: Proposed mechanism of Depudecin's action on virulence.

Conclusion

Depudecin plays a discernible, yet minor, role in the virulence of its producing fungus, Alternaria brassicicola, on cabbage. The creation of Depudecin-minus mutants through targeted gene disruption of the DEP biosynthetic cluster has been instrumental in quantifying this contribution to approximately a 10% reduction in lesion size.[3] As a histone deacetylase inhibitor, Depudecin's mode of action is likely through the modulation of gene expression, which in turn affects the fungus's ability to cause disease. However, its impact is significantly less pronounced than that of other fungal HDAC inhibitors, such as HC toxin in the Cochliobolus carbonum-maize pathosystem.[3]

This technical guide provides a foundational understanding of Depudecin's role in fungal virulence, supported by detailed experimental protocols and quantitative data. This information serves as a valuable resource for researchers investigating fungal secondary metabolism, host-pathogen interactions, and the development of novel antifungal strategies targeting epigenetic regulatory mechanisms. Further research is warranted to explore the specific host and fungal genes whose expression is altered by Depudecin's HDAC inhibitory activity and to investigate the potential for synergistic effects with other virulence factors.

References

- 1. Frontiers | Histone deacetylase inhibition as an alternative strategy against invasive aspergillosis [frontiersin.org]

- 2. Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review [article.sapub.org]

- 3. Biosynthesis and role in virulence of the histone deacetylase inhibitor depudecin from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complexity of Brassica oleracea–Alternaria brassicicola Susceptible Interaction Reveals Downregulation of Photosynthesis at Ultrastructural, Transcriptional, and Physiological Levels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Depudecin Treatment Protocol for Cancer Cell Lines: A Detailed Guide for Researchers

Abstract

Depudecin, a fungal metabolite, is a known inhibitor of histone deacetylase (HDAC), an enzyme family often dysregulated in cancer. By inhibiting HDACs, depudecin induces histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the treatment of cancer cell lines with depudecin, intended for researchers, scientists, and drug development professionals. It includes a summary of depudecin's activity, detailed experimental procedures, and visual representations of the signaling pathways involved.

Introduction

Histone deacetylases (HDACs) play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to promoter regions of tumor suppressor genes, contributing to their silencing. Depudecin has been identified as a potent HDAC inhibitor, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2] This document outlines the protocols for evaluating the effects of depudecin on cancer cell lines, including its impact on cell viability, apoptosis, and cell cycle progression.

Quantitative Data Summary

Depudecin has been shown to inhibit HDAC activity and the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Target | Cell Line/Enzyme | IC50 Value | Reference |

| HDAC1 (in vitro) | Purified recombinant HDAC1 | 4.7 µM | [2] |

| Cell Proliferation | v-ras transformed NIH 3T3 | 4.7–47 µM | [2] |

| Cell Proliferation | MG63 (Human Osteosarcoma) | Activity demonstrated, specific IC50 not provided. | [3] |

Note: Further research is required to establish a comprehensive list of IC50 values across a broader range of cancer cell lines.

Signaling Pathways

Depudecin's primary mechanism of action is the inhibition of HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure, allowing for the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis.

Depudecin-Induced Cell Cycle Arrest

Depudecin treatment can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1 and p27KIP1. These proteins bind to and inactivate cyclin-CDK complexes, preventing the phosphorylation of key substrates required for cell cycle progression.[4][5]

Depudecin-Induced Apoptosis

Depudecin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition leads to changes in the expression of Bcl-2 family proteins, tipping the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[1][6] This results in mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3.

Experimental Protocols

The following are detailed protocols for assessing the effects of depudecin on cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and Depudecin Treatment

-

Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Depudecin Preparation: Prepare a stock solution of depudecin in a suitable solvent, such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

-

Treatment: On the day of the experiment, dilute the depudecin stock solution to the desired final concentrations in fresh culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Depudecin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of depudecin (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

Depudecin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of depudecin for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

Depudecin

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with depudecin for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

Depudecin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin D1, anti-cyclin B1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After depudecin treatment, wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Conclusion

Depudecin is a valuable tool for studying the role of HDACs in cancer biology. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the anti-cancer effects of depudecin on various cancer cell lines. By understanding its mechanism of action and its effects on key signaling pathways, the potential of depudecin as a therapeutic agent can be further elucidated.

References

- 1. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Histone Deacetylase (HDAC) Activity Assay Using Depudecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation process leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.

Depudecin, a fungal metabolite isolated from Alternaria brassicicola, is a known inhibitor of HDACs.[1] It has been shown to induce the morphological reversion of transformed cells and inhibit HDAC activity both in vitro and in vivo.[2][3] These application notes provide detailed protocols for assessing the in vitro activity of HDACs in the presence of Depudecin using both fluorometric and colorimetric assays.

Mechanism of Action

Depudecin is a polyketide with a unique eleven-carbon chain containing two epoxide groups.[1] It is believed to inhibit HDACs by covalently binding to nucleophilic residues within the active site of the enzyme.[4] This action prevents the deacetylase from removing acetyl groups from its substrates, leading to an accumulation of acetylated proteins, including histones. The hyperacetylation of histones results in a more open chromatin structure, which can lead to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[4][5]

Data Presentation

The inhibitory activity of Depudecin against HDAC1 has been quantified, providing a key metric for its potency.

| Compound | Target HDAC Isoform | IC50 Value (µM) | Reference |

| Depudecin | HDAC1 | 4.7 | [2][3] |

Note: The isoform selectivity of Depudecin against other HDACs is currently not well-documented in publicly available literature.[4]

Experimental Protocols

Two common methods for determining in vitro HDAC activity are fluorometric and colorimetric assays. Both are adaptable for measuring the inhibitory effect of compounds like Depudecin.

Fluorometric In Vitro HDAC Activity Assay

This assay measures the activity of HDACs by detecting a fluorescent product generated from a specific acetylated substrate.

Materials:

-

Purified active HDAC enzyme (e.g., recombinant human HDAC1)

-

Depudecin (dissolved in a suitable solvent, e.g., DMSO)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate

-

Developer solution

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate used, e.g., Ex/Em = 350-380/440-460 nm or Ex/Em = 355/460 nm)[6][7]

-

Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control for inhibition)

Procedure:

-

Prepare Reagents: Prepare all reagents as per the manufacturer's instructions. Dilute the purified HDAC enzyme and Depudecin to the desired concentrations in HDAC Assay Buffer. A serial dilution of Depudecin should be prepared to determine the IC50 value.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer

-

Purified HDAC enzyme

-

Depudecin at various concentrations (or solvent control)

-

-

Pre-incubation: Gently mix the contents of the wells and incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

-

Stop Reaction and Develop: Add the developer solution to each well. This step terminates the enzymatic reaction and generates the fluorescent signal. Incubate at room temperature for 15-30 minutes.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

The HDAC activity is proportional to the fluorescence intensity. To determine the inhibitory effect of Depudecin, calculate the percentage of inhibition for each concentration compared to the solvent control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the Depudecin concentration and fitting the data to a sigmoidal dose-response curve.

Colorimetric In Vitro HDAC Activity Assay

This assay quantifies HDAC activity by measuring a colored product generated from a chromogenic substrate.

Materials:

-

Purified active HDAC enzyme or nuclear/cell extracts containing HDACs

-

Depudecin (dissolved in a suitable solvent, e.g., DMSO)

-

HDAC Assay Buffer

-

Colorimetric HDAC substrate

-

Developer solution

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 400 nm or 405 nm)[8][9]

-

Trichostatin A (TSA) or other known HDAC inhibitor (as a positive control for inhibition)

Procedure:

-

Prepare Reagents: Prepare all reagents according to the supplier's protocol. Dilute the HDAC enzyme source and Depudecin to the desired concentrations in HDAC Assay Buffer.

-

Reaction Setup: In a 96-well clear microplate, add the following to each well:

-

HDAC Assay Buffer

-

HDAC enzyme source

-

Depudecin at various concentrations (or solvent control)

-

-

Pre-incubation: Mix the components and incubate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add the colorimetric HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction and Develop: Add the developer solution to each well to stop the reaction and produce the colored product. Incubate at 37°C for an additional 15-30 minutes.

-

Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

HDAC activity is proportional to the absorbance values. Calculate the percent inhibition for each concentration of Depudecin relative to the control. The IC50 value can be determined as described for the fluorometric assay.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro HDAC activity assay with Depudecin.

Signaling Pathway of HDAC Inhibition

Caption: General signaling cascade initiated by HDAC inhibition.

References

- 1. Depudecin | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. abcam.co.jp [abcam.co.jp]

- 7. abcam.com [abcam.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. content.abcam.com [content.abcam.com]

Application of Depudecin in Anti-Angiogenesis Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depudecin is a microbial metabolite recognized for its activity as a histone deacetylase (HDAC) inhibitor.[1] This property underlies its potential as an anti-cancer agent, with research indicating its ability to exhibit anti-angiogenic activity.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By inhibiting angiogenesis, compounds like Depudecin can potentially restrict the supply of nutrients and oxygen to tumors, thereby impeding their growth.

These application notes provide detailed protocols for key in vitro and in vivo assays to evaluate the anti-angiogenic properties of Depudecin. The methodologies are based on established anti-angiogenesis assays and can be adapted for testing Depudecin and other potential angiogenesis inhibitors.

Mechanism of Action: HDAC Inhibition and Anti-Angiogenesis

Depudecin's anti-angiogenic effects are linked to its inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. By inhibiting HDACs, Depudecin promotes histone hyperacetylation, resulting in a more open chromatin state and altered gene expression.

In the context of angiogenesis, HDAC inhibitors have been shown to modulate the expression of key genes involved in vascular endothelial growth factor (VEGF) signaling. The VEGF pathway is a critical driver of angiogenesis. HDAC inhibitors can interfere with this pathway by affecting the expression of VEGF and its receptors (VEGFRs), thereby inhibiting endothelial cell proliferation, migration, and tube formation.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the anti-angiogenic and HDAC inhibitory activities of Depudecin. Further research is required to determine the IC50 values for in vitro anti-angiogenic assays.

| Assay | Organism/Cell Line | Parameter | Value | Reference(s) |

| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ID50 | 320 ng (1.5 nmol) per egg | [2] |

| Histone Deacetylase 1 (HDAC1) Inhibition | Recombinant Human | IC50 | 4.7 µM | [1] |

| Endothelial Cell Proliferation Assay | Not Reported | IC50 | Data not available | - |

| Endothelial Cell Migration Assay | Not Reported | IC50 | Data not available | - |

| Endothelial Cell Tube Formation Assay | Not Reported | IC50 | Data not available | - |

Experimental Protocols

The following are detailed protocols for commonly used anti-angiogenesis assays. These can be adapted for the evaluation of Depudecin.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a robust in vivo model to assess both angiogenesis and anti-angiogenesis.

Materials:

-

Fertilized chicken eggs

-

Egg incubator (37.5°C, 60-70% humidity)

-

Sterile phosphate-buffered saline (PBS)

-

70% ethanol

-

Small sterile scissors or a rotary tool with a cutting disc

-

Sterile forceps

-

Sterile filter paper discs or biocompatible sponges

-

Depudecin stock solution

-

Vehicle control (e.g., DMSO)

-

Stereomicroscope with a camera

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

Windowing the Egg:

-

Wipe the eggshell with 70% ethanol.

-

Carefully create a small window (approximately 1-2 cm²) in the shell over the air sac using sterile scissors or a rotary tool.

-

Gently remove the shell and the inner shell membrane to expose the CAM.

-

-

Application of Depudecin:

-

Prepare sterile filter paper discs or sponges.

-

Apply a known amount of Depudecin solution (e.g., in the range of 100-500 ng per egg, based on the reported ID50) to the disc.[2]

-

Apply a vehicle control to a separate set of discs.

-

Allow the solvent to evaporate under sterile conditions.

-

Gently place the disc onto the CAM, avoiding major blood vessels.

-

-

Sealing and Further Incubation:

-

Seal the window with sterile adhesive tape.

-

Return the eggs to the incubator for an additional 48-72 hours.

-

-

Observation and Quantification:

-

After incubation, remove the seal and observe the vasculature around the disc under a stereomicroscope.

-

Capture images of the CAM.

-

Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the total blood vessel length in a defined area around the disc. A significant reduction in vascularization in the Depudecin-treated group compared to the control indicates anti-angiogenic activity.

-

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

96-well tissue culture plates

-

Depudecin stock solution

-

Vehicle control (e.g., DMSO)

-

Inverted microscope with a camera

Protocol:

-

Plate Coating:

-

Thaw the basement membrane extract on ice.

-

Coat the wells of a pre-chilled 96-well plate with the extract (50-100 µL/well).

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Preparation and Seeding:

-

Harvest endothelial cells and resuspend them in a serum-reduced medium.

-

Prepare different concentrations of Depudecin (e.g., ranging from 1 µM to 20 µM, bracketing the HDAC1 IC50 of 4.7 µM) and a vehicle control in the cell suspension.

-

Seed the endothelial cells (1-2 x 10⁴ cells/well) onto the solidified gel.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

-

Quantification:

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the number of loops using image analysis software. A dose-dependent decrease in these parameters in the presence of Depudecin indicates inhibition of tube formation.

-

Endothelial Cell Proliferation Assay

This assay measures the effect of Depudecin on the proliferation of endothelial cells.

Materials:

-

HUVECs or other endothelial cell lines

-

Endothelial cell growth medium

-

96-well tissue culture plates

-

Depudecin stock solution

-

Vehicle control (e.g., DMSO)

-

Cell proliferation reagent (e.g., MTT, XTT, or BrdU)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of Depudecin (e.g., from 0.1 µM to 50 µM) in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of Depudecin or a vehicle control.

-

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification of Proliferation:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of Depudecin compared to the vehicle control. Determine the IC50 value, which is the concentration of Depudecin that inhibits cell proliferation by 50%.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of Depudecin on the migratory capacity of endothelial cells towards a chemoattractant.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Depudecin as a Tool for Studying Gene Expression Regulation

Introduction

Depudecin is a naturally occurring fungal metabolite isolated from Alternaria brassicicola[1][2]. It is a potent, cell-permeable inhibitor of histone deacetylases (HDACs) and serves as a valuable chemical tool for researchers studying the epigenetic regulation of gene expression[3][4]. By inhibiting HDACs, Depudecin induces histone hyperacetylation, leading to changes in chromatin structure and subsequent modulation of gene transcription[1]. These application notes provide detailed protocols and data for utilizing Depudecin in molecular biology research.

Mechanism of Action

Depudecin's primary mechanism of action is the inhibition of Class I and II histone deacetylases[5]. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure (heterochromatin) that is generally associated with transcriptional repression.

By inhibiting HDAC activity, Depudecin treatment results in the accumulation of acetylated histones (histone hyperacetylation)[4]. This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting "open" or relaxed chromatin conformation (euchromatin) allows transcription factors and RNA polymerase greater access to gene promoters, thereby altering patterns of gene expression[1]. The effects of Depudecin on cellular processes, such as the morphological reversion of transformed cells, are dependent on new mRNA and protein synthesis, underscoring its role in regulating gene expression[6][7].

Data Presentation

Quantitative data regarding Depudecin's inhibitory activity and effective concentrations in cell-based assays are summarized below.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC₅₀ | 4.7 µM | Purified recombinant HDAC1 | [3][4][8] |

| Effective Concentration | 4.7 - 23.5 µM | v-ras transformed NIH 3T3 cells (for histone hyperacetylation) | [9] |

| Effective Concentration | 1 µg/mL (~4.7 µM) | ras/src-transformed NIH 3T3 cells (for flat phenotype reversion) | [10] |

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the effects of Depudecin on gene expression regulation.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol is designed to measure the direct inhibitory effect of Depudecin on HDAC enzyme activity using a cell lysate as the enzyme source.

Materials:

-

Depudecin

-

Trichostatin A (positive control)

-

Vehicle control (e.g., DMSO)

-

HL60 cells (or other cell line for lysate preparation)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

³H-acetylated histones (substrate)

-

Reaction Buffer

-

Scintillation fluid and counter

Procedure:

-

Prepare Cell Lysate: Culture and harvest HL60 cells. Lyse the cells in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant containing the crude HDAC enzyme source. Determine protein concentration using a standard assay (e.g., Bradford).

-

Set up Reaction: In a microcentrifuge tube, pre-incubate the cell lysate with varying concentrations of Depudecin (e.g., 0.1 µM to 100 µM), Trichostatin A (e.g., 1 µM), or vehicle control for 30 minutes at 25°C.

-

Initiate Reaction: Add ³H-acetylated histones to the pre-incubated mixture to start the deacetylase reaction.

-

Incubate: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop Reaction & Extract: Stop the reaction by adding HCl. Extract the released ³H-acetate with an organic solvent (e.g., ethyl acetate).

-

Quantify: Transfer the organic phase containing the ³H-acetate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Analyze Data: Calculate the percentage of HDAC inhibition for each Depudecin concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol 2: Analysis of Histone Hyperacetylation in Cultured Cells

This protocol describes how to treat cells with Depudecin and assess the resulting changes in global histone acetylation levels.

Materials:

-

v-ras transformed NIH 3T3 cells (or cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FCS)[8]

-

Depudecin stock solution

-

Phosphate-buffered saline (PBS)

-

Histone Extraction Buffer

-

Acid/Urea/Triton X-100 (AUT) polyacrylamide gel

-

Coomassie Brilliant Blue stain

Procedure:

-

Cell Seeding: Seed v-ras NIH 3T3 cells in culture plates and allow them to adhere and grow for 18-24 hours.

-

Depudecin Treatment: Treat the cells with various concentrations of Depudecin (e.g., 4.7 µM and 23.5 µM) or vehicle control for 6 hours in a humidified 37°C, 5% CO₂ incubator[3][9].

-

Cell Harvest: After treatment, wash the cells twice with ice-cold PBS. Scrape and collect the cells.

-

Histone Extraction: Lyse the cells and extract histones using a specialized histone extraction protocol (e.g., acid extraction).

-

Quantify Histones: Determine the concentration of the extracted histones.

-

Gel Electrophoresis: Load equal amounts of histone extracts onto an AUT gel. This gel system separates histone isoforms based on charge, allowing for the visualization of different acetylation states (more acetylated histones migrate slower)[3].

-

Staining and Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue and visualize the bands. An increase in slower-migrating bands for histones (e.g., H4) in Depudecin-treated samples indicates hyperacetylation.

-

(Alternative) Western Blot: Alternatively, separated proteins can be transferred to a membrane and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).

Protocol 3: Gene Expression Analysis by RT-qPCR